molecular formula C13H15BrN2 B8433435 (S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole

(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole

Cat. No.: B8433435
M. Wt: 279.18 g/mol
InChI Key: ZZQOVQIQWNYKBJ-UHFFFAOYSA-N
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Description

(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1H-indole and 5-bromo-1H-indole.

    N-Methylation: The N-methylation of pyrrolidine is carried out using methyl iodide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The N-methylpyrrolidine is then coupled with 5-bromo-1H-indole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium phosphate and a solvent like toluene.

    Purification: The final product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.

    Reduction: Formation of 3-(N-methylpyrrolidin-3-yl)1H-indole.

    Substitution: Formation of 5-substituted indole derivatives.

Scientific Research Applications

(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets in the body. The compound is known to bind to serotonin receptors, particularly the 5-HT1B/1D receptors, which are involved in the regulation of mood and pain perception. By modulating the activity of these receptors, the compound can exert its effects on the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-(N-methylpyrrolidin-2-yl)1H-indole: A closely related compound with similar biological activities.

    5-bromo-3-(N-methylpyrrolidin-1-yl)1H-indole: Another similar compound with slight variations in its chemical structure.

Uniqueness

(S)-5-Bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological properties. Its ability to selectively bind to serotonin receptors makes it a valuable compound for research in neuropharmacology.

Properties

Molecular Formula

C13H15BrN2

Molecular Weight

279.18 g/mol

IUPAC Name

5-bromo-3-(1-methylpyrrolidin-3-yl)-1H-indole

InChI

InChI=1S/C13H15BrN2/c1-16-5-4-9(8-16)12-7-15-13-3-2-10(14)6-11(12)13/h2-3,6-7,9,15H,4-5,8H2,1H3

InChI Key

ZZQOVQIQWNYKBJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C2=CNC3=C2C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-(5-bromo-1H-indol-3-yl)-N-methylsuccinimide (1.3 g, 4.2 mmol) in anhydrous tetrahydrofuran (12 mL) at 0° C., was added lithium aluminum hydride (1M solution in tetrahydrofuran, 9.3 mL, 9.3 mmol). The resulting mixture was heated to reflux under argon for 2 hours, then cooled to 0° C. and quenched with cold water (2 mL) and ammonium hydroxide (15 mL). The resulting solution was stirred at room temperature for 1 hour and then filtered through celite. The filtrate was evaporated to dryness and the crude product extracted into ethyl acetate (250 mL). The solvent was once again evaporated and the product purified by silica gel chromatography using chloroform/ammonia (2M in methanol) (9:1) as the eluent to provide the title compound as a white solid (0.700 g, 64%). mp 152-154° C.; HRMS (FAB): MH+ for C13H1579BrN2, calculated 279.0496, found 279.0478.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
64%

Synthesis routes and methods II

Procedure details

To a stirred mixture of lithium aluminum hydride (1.10 g, 29.0 mmol, 2.2 eq) in anhydrous tetrahydrofuran (60 mL) at 0° C. was added 3 -(5-bromoindol-3-yl)-N-methylsuccinimide (4.00 g, 13.02 mmol) portionwise cautiously. The resulting reaction mixture was heated at reflux under nitrogen for 2 hours. The reaction mixture was then cooled, and sodium sulfate decahydrate (approximately 20 g) was added slowly and cautiously, followed by the addition of water (approximately 2 mL) and ethyl acetate (200 mL). The resulting mixture was stirred at room temperature under nitrogen for 2 hours, and then filtered through Celite®. The filtrate was evaporated under reduced pressure to afford the title compound (2.64 g, 9.46 mmol, 73%) as an off-white solid: mp, 163.0°-164.0° C.; TLC Rf =0.30 in 9:1:0.1 [methylene chloride/methanol/ammonium hydroxide]; 1H NMR (DMSO-d6) δ 11.0 (br m, NH), 7.74 (d, J=1.3 Hz, 1 H), 7.29 (d, J=8.8 Hz, 1 H), 7.20 (br s, 1 H), 7.15 (dd, J=1.7 and 8.6 Hz, 1 H), 3.55-3.45 (m, 1 H), 2.88 (t, J=8.2 Hz, 1 H), 2.62-2.42 (m, 3 H), 2.29 (s, 3 H), 2.28-2.21 (m, 1 H), 1.90-1.80 (m, 1 H); 13C NMR (DMSO-d6) d 135.4,128.2,123.4, 122.9,121.1, 118.3, 113.5,110.8, 62.6, 56.0, 42.1, 34.4, 32.2; HMRS calculated for C13H,5 BrN2 278.0415, found 278.0355.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
sodium sulfate decahydrate
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
73%

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